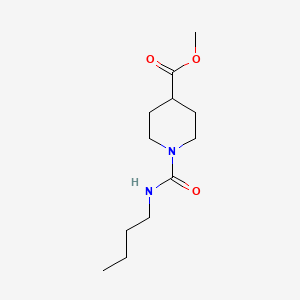

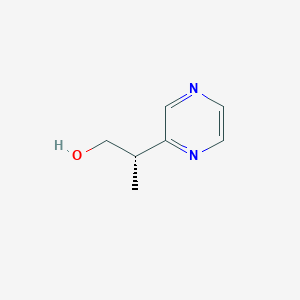

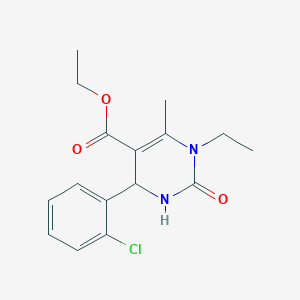

![molecular formula C18H22N2O3S2 B2701290 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899961-13-8](/img/structure/B2701290.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex sulfonamide compounds, such as the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, demonstrate the methodologies used in creating sulfonamide derivatives with potential biological activities. These methods involve reactions of specific chlorides with thiocyanate and sulfanilamide, followed by spectroscopic and crystal structural analysis to confirm the molecular structure (Saeed, Mumtaz, & Flörke, 2010).

Antimicrobial Activity

Research into the synthesis of thiazole and sulfonamide derivatives shows a significant interest in developing compounds with antimicrobial properties. For example, the creation of various 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under microwave irradiation and their subsequent evaluation for antimicrobial activity against different bacterial strains illustrate the potential for such compounds in treating infections (Raval, Naik, & Desai, 2012).

Antiproliferative and Anticancer Activity

The exploration of sulfonamide moieties in the design of anticancer agents is a prominent area of research. Studies have synthesized azoles incorporating a sulfonamide moiety as anticonvulsant agents, with some showing significant protection against induced convulsions, indicating the therapeutic potential of these compounds in cancer treatment (Farag et al., 2012).

Novel Heterocycle Building Blocks for Tubulin Targeting

Research into dibenzothiazines as novel heterocycle building blocks targeting tubulin dynamics offers insights into the development of antiproliferative agents. These compounds have shown promising antiproliferative activity against a panel of human solid tumor cell lines, highlighting the dibenzothiazine core as a valuable component in the design of new anticancer drugs (Guerra et al., 2021).

Antibacterial Hybrid Molecules

The combination of thiazole and sulfonamide groups in hybrid antimicrobials, especially in conjunction with cell-penetrating peptides, shows a novel approach to enhancing antibacterial activity. These compounds demonstrate potent activity against both Gram-negative and Gram-positive bacteria, suggesting an innovative strategy for combating bacterial infections (Ratrey et al., 2021).

properties

IUPAC Name |

4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-13-9-10-15-16(12-13)24-18(19-15)20-17(21)8-5-11-25(22,23)14-6-3-2-4-7-14/h2-4,6-7,13H,5,8-12H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLSYMJOMOEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

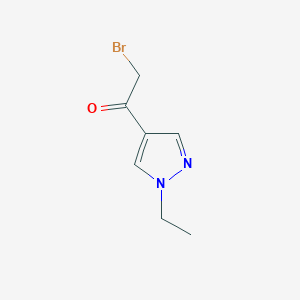

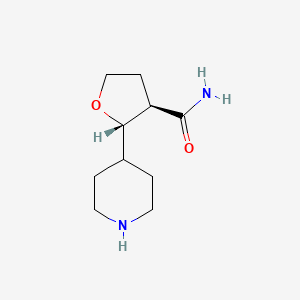

![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)

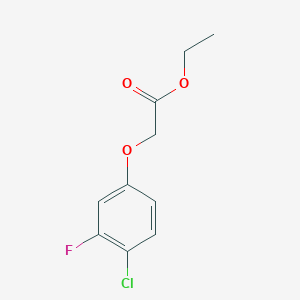

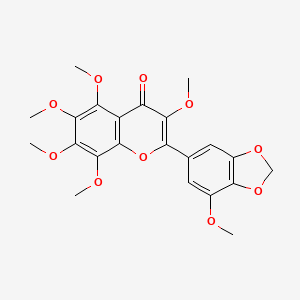

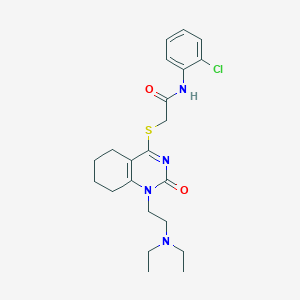

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid (non-preferred name)](/img/structure/B2701222.png)

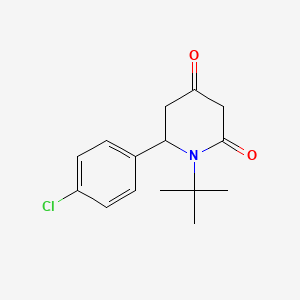

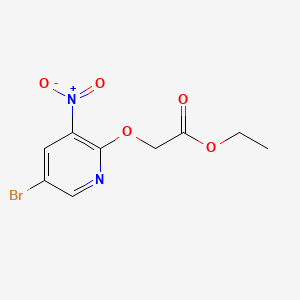

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2701224.png)

![8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2701228.png)